4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid
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Overview
Description
4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid is a compound that features both tert-butylamino and tert-butylsulfamoyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid typically involves the introduction of tert-butyl groups into the benzoic acid framework. One common method includes the reaction of 4-aminobenzoic acid with tert-butylamine and tert-butylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid involves its interaction with specific molecular targets. The tert-butyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The sulfonamide group may also play a role in modulating the compound’s biological activity by interacting with active sites of enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butylamino)benzoic Acid: Lacks the sulfonamide group, which may result in different reactivity and biological activity.
3-(tert-butylsulfamoyl)benzoic Acid: Lacks the tert-butylamino group, affecting its chemical properties and applications.
Uniqueness
4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic Acid is unique due to the presence of both tert-butylamino and tert-butylsulfamoyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
4-(tert-butylamino)-3-(tert-butylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-14(2,3)16-11-8-7-10(13(18)19)9-12(11)22(20,21)17-15(4,5)6/h7-9,16-17H,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUAPBFHEYGTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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